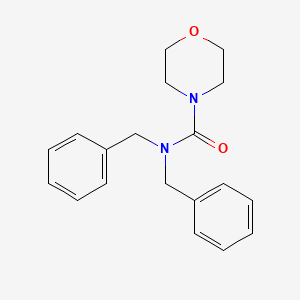![molecular formula C19H23NO2 B11178789 N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11178789.png)
N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(butan-2-yl)aniline and 4-methoxyphenylacetic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine group of 4-(butan-2-yl)aniline and the carboxylic acid group of 4-methoxyphenylacetic acid. Common reagents for this reaction include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Automation and process control systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a butan-2-yl group.
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide: This compound features an ethyl group in place of the butan-2-yl group.
N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide: This compound contains an isopropyl group instead of the butan-2-yl group.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the butan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern on the aromatic rings can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-4-14(2)16-7-9-17(10-8-16)20-19(21)13-15-5-11-18(22-3)12-6-15/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI Key |
LMKGOJVQYYFBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11178708.png)
![2-(3,4-dimethoxyphenethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178709.png)

![1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11178730.png)

![ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11178738.png)

![2-{[(benzylsulfonyl)acetyl]amino}-N-propylbenzamide](/img/structure/B11178741.png)
![2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11178742.png)
![6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11178745.png)
![Ethyl 2-propyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11178764.png)
![Ethyl 4-({4-amino-6-[(3-chloro-4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11178770.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11178778.png)
![4-Chloro-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11178784.png)
